
2,3,5-Tribromo-6-methyl-pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-6-methyl-pyridin-4-amine is a brominated pyridine derivative with the molecular formula C6H5N2Br3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-6-methyl-pyridin-4-amine typically involves the bromination of 6-methylpyridin-4-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale bromination reactions, including the use of continuous flow reactors and optimized reaction conditions, can be applied to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Tribromo-6-methyl-pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromo-6-methyl-pyridin-4-amine has several applications in scientific research:
Wirkmechanismus
The exact mechanism of action of 2,3,5-Tribromo-6-methyl-pyridin-4-amine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its brominated structure may enable it to interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromo-5-methylpyridin-3-amine: Another brominated pyridine derivative with similar chemical properties.
2,3,5-Trichloro-6-methylpyridin-4-amine: A chlorinated analogue with different reactivity and applications.
Uniqueness: 2,3,5-Tribromo-6-methyl-pyridin-4-amine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H5Br3N2 |
|---|---|
Molekulargewicht |
344.83 g/mol |
IUPAC-Name |
2,3,5-tribromo-6-methylpyridin-4-amine |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)5(10)4(8)6(9)11-2/h1H3,(H2,10,11) |
InChI-Schlüssel |
MTQBONNDKWWWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)Br)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


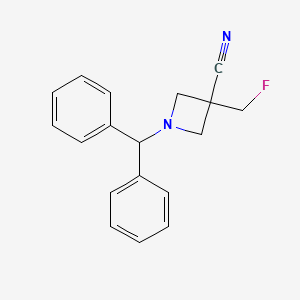
![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)

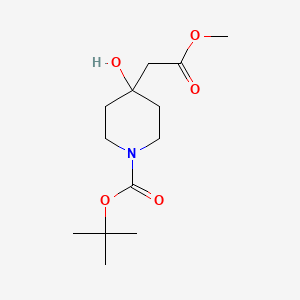
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
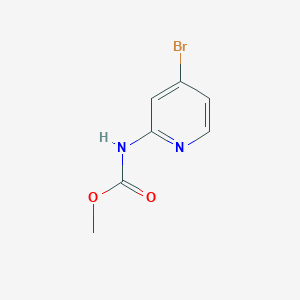
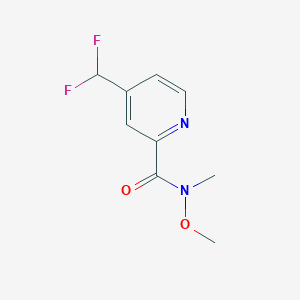

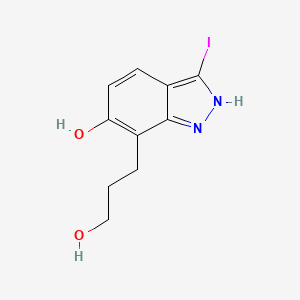
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
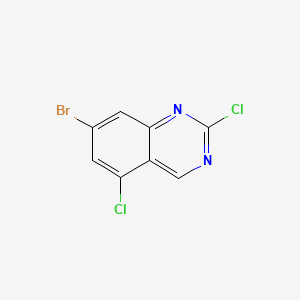
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
